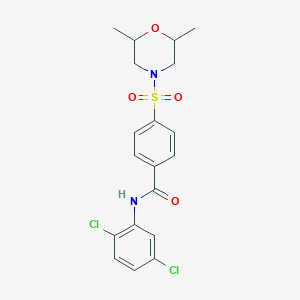

N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,5-dichlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O4S/c1-12-10-23(11-13(2)27-12)28(25,26)16-6-3-14(4-7-16)19(24)22-18-9-15(20)5-8-17(18)21/h3-9,12-13H,10-11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHVVWDELZRBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves the following steps:

Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 4-aminobenzamide with chlorosulfonic acid under controlled conditions.

Substitution reaction: The sulfonyl chloride intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a base such as triethylamine to form the desired sulfonylbenzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a tool for studying biological processes or as a potential bioactive compound.

Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to understanding its properties. Below is a comparative analysis based on substituent effects, molecular features, and inferred applications:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Polarity and Solubility The 2,6-dimethylmorpholino sulfonyl group in the target compound likely enhances polarity compared to ethoxymethoxy (Etobenzanid) or trifluoromethylphenoxy (Diflufenican), which are more lipophilic. This could improve aqueous solubility, a critical factor in bioavailability . In contrast, the fluoro and methyl substituents in N-(2,5-dichlorophenyl)-4-fluoro-2-methylbenzenesulfonamide may reduce solubility but increase metabolic stability due to fluorine’s electronegativity .

Biological Activity and Target Interactions Chlorine Positioning: The 2,5-dichlorophenyl group in the target compound differs from the 2,3-dichlorophenyl in Etobenzanid. This positional variance may alter binding affinity to biological targets, as chlorine placement influences steric and electronic interactions . Sulfonyl vs.

Inferred Applications Etobenzanid and Diflufenican are herbicides, suggesting the target compound could share pesticidal activity if optimized for plant membrane penetration and target binding . The morpholino group’s polarity might also position the compound for pharmaceutical use, such as kinase inhibition, though experimental validation is needed.

Biologische Aktivität

N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic compound that belongs to the class of sulfonylbenzamides. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 368.28 g/mol. The compound's synthesis typically involves:

- Formation of Sulfonyl Chloride : Reacting 4-aminobenzamide with chlorosulfonic acid to create a sulfonyl chloride intermediate.

- Substitution Reaction : The sulfonyl chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base like triethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors. The sulfonamide group may allow for inhibition of various enzymes involved in inflammatory pathways or other disease processes. Potential mechanisms include:

- Enzyme Inhibition : Acting as an inhibitor for phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels (cAMP and cGMP) that play significant roles in inflammation and cellular signaling .

- Receptor Modulation : Interacting with specific receptors to modulate their activity, potentially leading to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through PDE inhibition, which lowers the levels of pro-inflammatory mediators .

- Anticancer Potential : Studies on related sulfonamide derivatives have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

- PDE Inhibition : A study on related compounds showed that selective PDE4 inhibitors can significantly reduce airway hyperreactivity in animal models. This suggests that this compound could have similar applications in treating respiratory diseases .

- Antiproliferative Activity : Research on structurally similar benzamide derivatives indicated effective inhibition of cancer cell proliferation. For instance, certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

- In Vivo Efficacy : In animal studies, compounds with similar structures demonstrated reduced inflammation and improved lung histology when administered orally, indicating potential therapeutic benefits for chronic inflammatory conditions .

Comparative Analysis

| Compound Name | Molecular Weight | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | 368.28 g/mol | Anti-inflammatory, Anticancer | PDE Inhibition |

| Rolipram (PDE4 Inhibitor) | 270.31 g/mol | Anti-inflammatory | PDE Inhibition |

| Roflumilast (PDE4 Inhibitor) | 392.85 g/mol | Anti-inflammatory | PDE Inhibition |

Q & A

Q. What synthetic routes are commonly employed for N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, and how is its purity validated?

The compound is typically synthesized via multi-step reactions, including sulfonation of the benzamide core followed by coupling with 2,6-dimethylmorpholine. Key intermediates are purified using column chromatography, and reaction progress is monitored via TLC. Final purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm structural integrity. Contaminants (e.g., unreacted starting materials) are quantified via HPLC with UV detection at 254 nm .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and structure solution/refinement use SHELX programs (SHELXD for phase problem resolution, SHELXL for refinement). WinGX provides a graphical interface for SHELX workflows. Key parameters include R-factors (<5%) and validation via PLATON for symmetry/hydrogen bonding .

Advanced Research Questions

Q. How do substituents on the morpholino-sulfonyl group influence the compound’s bioactivity?

Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., replacing 2,6-dimethylmorpholine with piperazine or thiomorpholine). Biological activity is assessed via enzyme inhibition assays (e.g., IC₅₀ determination against kinase targets). Computational docking (AutoDock Vina) predicts binding modes, while Hammett plots correlate electronic effects of substituents with activity. For example, bulkier groups may enhance steric hindrance, reducing binding affinity .

Q. What experimental strategies resolve contradictions in reported binding affinities for this compound?

Discrepancies in binding data (e.g., Ki vs. IC₅₀ values) may arise from assay conditions (pH, ionic strength) or protein isoforms. To address this:

- Perform orthogonal assays (SPR for kinetic analysis, ITC for thermodynamic profiling).

- Use isothermal titration calorimetry (ITC) to validate enthalpy-driven vs. entropy-driven binding.

- Cross-validate with cellular assays (e.g., luciferase reporters for pathway inhibition).

- Ensure consistent protein purification protocols (e.g., His-tag removal via TEV protease) .

Q. How can hydrogen-bonding networks in the solid state inform solubility and formulation studies?

SCXRD reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming infinite chains along the c-axis). These networks correlate with low aqueous solubility. Strategies to improve bioavailability include:

- Co-crystallization with cyclodextrins.

- Amorphization via spray drying.

- Salt formation (e.g., hydrochloride salts) to disrupt crystalline lattice energy. Solubility is quantified via shake-flask method in PBS (pH 7.4) .

Methodological Considerations

- Contradiction Management : When NMR spectra show unexpected peaks (e.g., rotamers from restricted amide bond rotation), variable-temperature NMR (VT-NMR) at 298–343 K resolves dynamic effects. For conflicting crystallographic data, re-refinement with anisotropic displacement parameters improves model accuracy .

- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) in the Cambridge Structural Database (CSD) and deposit spectral data in PubChem for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.